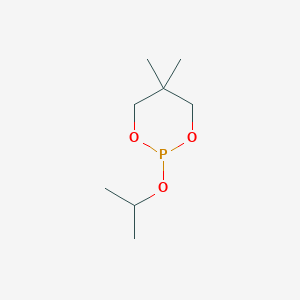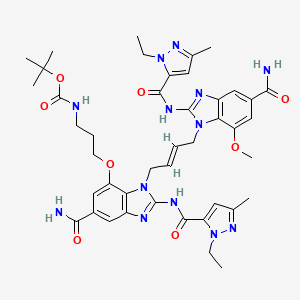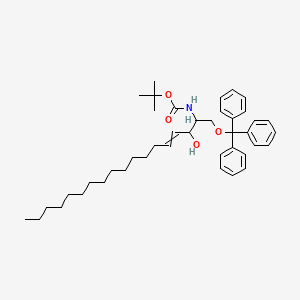
tert-butyl N-(3-hydroxy-1-trityloxyoctadec-4-en-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,4E)-2-TERT-BUTYLOXYCARBONYLAMINO-1-TRIPHENYLMETHYLOXY-4-OCTADECEN-2-OL is a synthetic compound with a complex structure that includes a tert-butyloxycarbonyl (Boc) protecting group, a triphenylmethyl (trityl) protecting group, and an unsaturated long-chain alcohol. This compound is part of the sphingoid base family, which are essential components of sphingolipids, playing crucial roles in cell structure and signaling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4E)-2-TERT-BUTYLOXYCARBONYLAMINO-1-TRIPHENYLMETHYLOXY-4-OCTADECEN-2-OL typically involves multiple steps, including the protection of functional groups, formation of the carbon chain, and introduction of double bonds. The process often starts with the protection of the amino group using a Boc group and the hydroxyl group using a trityl group. The formation of the carbon chain can be achieved through various organic reactions such as Wittig reactions or olefin metathesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry to enhance reaction efficiency and yield. The use of automated synthesizers and high-throughput screening can also streamline the production process .
化学反応の分析
Types of Reactions
(2S,3R,4E)-2-TERT-BUTYLOXYCARBONYLAMINO-1-TRIPHENYLMETHYLOXY-4-OCTADECEN-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The Boc and trityl protecting groups can be removed under acidic conditions to reveal the free amino and hydroxyl groups
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection and hydrochloric acid (HCl) for trityl deprotection
Major Products
The major products formed from these reactions include the deprotected amino alcohol, oxidized ketones or aldehydes, and reduced saturated alcohols .
科学的研究の応用
(2S,3R,4E)-2-TERT-BUTYLOXYCARBONYLAMINO-1-TRIPHENYLMETHYLOXY-4-OCTADECEN-2-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex sphingolipids and other bioactive molecules.
Biology: Studied for its role in cell signaling and membrane structure.
Medicine: Investigated for its potential therapeutic effects in treating cancer and neurodegenerative diseases.
Industry: Utilized in the development of drug delivery systems and as a building block for functional materials
作用機序
The compound exerts its effects primarily through its interactions with cellular membranes and signaling pathways. The Boc and trityl groups protect the functional groups during synthesis but are removed to reveal the active amino and hydroxyl groups. These groups can participate in hydrogen bonding and other interactions, influencing cell signaling pathways such as the sphingosine-1-phosphate (S1P) pathway, which is involved in cell growth, survival, and migration .
類似化合物との比較
Similar Compounds
Sphingosine: (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol, a naturally occurring sphingoid base.
Phytosphingosine: A sphingoid base with additional hydroxyl groups.
Ceramides: N-acylated derivatives of sphingosine, essential components of cell membranes .
Uniqueness
(2S,3R,4E)-2-TERT-BUTYLOXYCARBONYLAMINO-1-TRIPHENYLMETHYLOXY-4-OCTADECEN-2-OL is unique due to its synthetic origin and the presence of protecting groups, which allow for selective reactions and modifications. This makes it a valuable tool in synthetic chemistry and biomedical research .
特性
分子式 |
C42H59NO4 |
|---|---|
分子量 |
641.9 g/mol |
IUPAC名 |
tert-butyl N-(3-hydroxy-1-trityloxyoctadec-4-en-2-yl)carbamate |
InChI |
InChI=1S/C42H59NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-26-33-39(44)38(43-40(45)47-41(2,3)4)34-46-42(35-27-20-17-21-28-35,36-29-22-18-23-30-36)37-31-24-19-25-32-37/h17-33,38-39,44H,5-16,34H2,1-4H3,(H,43,45) |
InChIキー |
CCYBTOBZKHQOTF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC=CC(C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



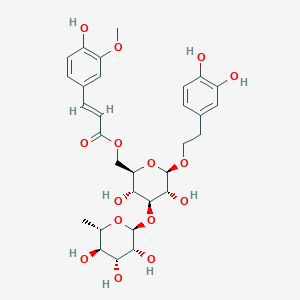
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-9-[(2S)-2-[(2',7'-difluoro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-9-[(2S)-2-[(2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14080911.png)

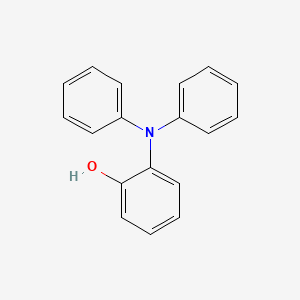
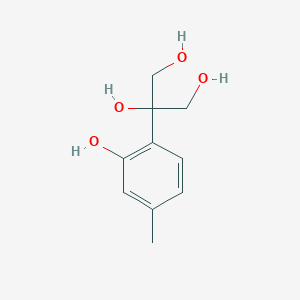
![3-allyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14080942.png)

![9-(5-Methyl-1,2-oxazol-3-yl)-8-(pyridin-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14080961.png)
![Methyl 4-[3,9-dioxo-2-(pyridin-4-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14080967.png)
![2-Oxabicyclo[2.2.1]heptan-5-ol](/img/structure/B14080973.png)
![1-(2,3-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080977.png)
